molecular formula C13H14ClNO5 B14527386 Ethyl 3-{[acetyl(4-chlorophenyl)amino]oxy}-3-oxopropanoate CAS No. 62641-54-7

Ethyl 3-{[acetyl(4-chlorophenyl)amino]oxy}-3-oxopropanoate

Cat. No.: B14527386
CAS No.: 62641-54-7
M. Wt: 299.70 g/mol
InChI Key: XLNAOKWINNPRHA-UHFFFAOYSA-N
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Description

Ethyl 3-{[acetyl(4-chlorophenyl)amino]oxy}-3-oxopropanoate is an organic compound with a complex structure that includes an ester functional group, a chlorinated aromatic ring, and an acetylated amine

Properties

CAS No.

62641-54-7

Molecular Formula

C13H14ClNO5

Molecular Weight

299.70 g/mol

IUPAC Name

3-O-(N-acetyl-4-chloroanilino) 1-O-ethyl propanedioate

InChI

InChI=1S/C13H14ClNO5/c1-3-19-12(17)8-13(18)20-15(9(2)16)11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3

InChI Key

XLNAOKWINNPRHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)ON(C1=CC=C(C=C1)Cl)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[acetyl(4-chlorophenyl)amino]oxy}-3-oxopropanoate typically involves multiple steps:

    Formation of the Acetylated Amine: The starting material, 4-chloroaniline, is acetylated using acetic anhydride to form N-acetyl-4-chloroaniline.

    Esterification: The acetylated amine is then reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form the desired ester product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[acetyl(4-chlorophenyl)amino]oxy}-3-oxopropanoate can undergo various types of chemical reactions:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products

    Hydrolysis: Ethanol and 3-{[acetyl(4-chlorophenyl)amino]oxy}-3-oxopropanoic acid.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{[acetyl(4-chlorophenyl)amino]oxy}-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[acetyl(4-chlorophenyl)amino]oxy}-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-2-(4-chlorophenyl)-3-oxopropanoate: Similar structure but lacks the acetyl group.

    Ethyl 3-{[acetyl(4-bromophenyl)amino]oxy}-3-oxopropanoate: Similar structure but with a bromine atom instead of chlorine.

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